molecular formula C12H18N2 B6217537 rac-(1R,2R)-N2,N2-dimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine, trans CAS No. 2763584-99-0

rac-(1R,2R)-N2,N2-dimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine, trans

Cat. No.: B6217537
CAS No.: 2763584-99-0
M. Wt: 190.3
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Description

rac-(1R,2R)-N2,N2-dimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine, trans: is a chiral diamine compound It is a racemic mixture, meaning it contains equal amounts of both enantiomers (mirror-image isomers)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-N2,N2-dimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine, trans typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene derivatives.

    Reaction Steps: The key steps include the formation of the tetrahydronaphthalene ring system, followed by the introduction of the diamine functionality. This can be achieved through a series of reduction, alkylation, and cyclization reactions.

    Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions, using appropriate solvents and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: rac-(1R,2R)-N2,N2-dimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine, trans undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The diamine functionality allows for substitution reactions, where one or both amine groups can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction may produce primary or secondary amines.

Scientific Research Applications

rac-(1R,2R)-N2,N2-dimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine, trans has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-N2,N2-dimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine, trans involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    trans-1,2-Diaminocyclohexane: Another chiral diamine with similar structural features.

    N,N’-Dimethyl-1,2-cyclohexanediamine: A related compound with different substituents on the diamine functionality.

Uniqueness: rac-(1R,2R)-N2,N2-dimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine, trans is unique due to its specific tetrahydronaphthalene ring system, which imparts distinct steric and electronic properties. This makes it valuable for applications requiring precise control over molecular interactions and reactivity.

Properties

CAS No.

2763584-99-0

Molecular Formula

C12H18N2

Molecular Weight

190.3

Purity

95

Origin of Product

United States

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